Product packaging for D-Lyxose phenylosazone(Cat. No.:CAS No. 3322-01-8)

D-Lyxose phenylosazone

Cat. No.: B14138853
CAS No.: 3322-01-8
M. Wt: 328.4 g/mol
InChI Key: IKUNLGFTFBMATL-ITJRQFMXSA-N
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Description

Historical Development of Osazone Chemistry and its Foundations

The foundation of osazone chemistry was laid in the late 19th century by the renowned German chemist Emil Fischer. microbenotes.com His pioneering work with phenylhydrazine (B124118), a compound he had prepared in 1875, led to the discovery of the osazone reaction. vaia.com Fischer found that when reducing sugars were treated with an excess of phenylhydrazine at boiling temperatures, they formed characteristic crystalline derivatives which he named osazones. rajpub.com This reaction involves the condensation of one molecule of a sugar with three molecules of phenylhydrazine, resulting in the formation of a 1,2-bis(phenylhydrazone). vaia.comyoutube.com

Fischer's development of the osazone reaction was a landmark achievement, providing a crucial method for the identification and differentiation of monosaccharides, which were otherwise difficult to characterize and purify. This technique proved invaluable in his extensive studies on the stereochemistry of sugars, ultimately contributing to his reception of the Nobel Prize in Chemistry in 1902. The reaction demonstrated that sugars differing in configuration at the C-2 position could yield the same osazone, a key insight that helped unravel the structures of numerous carbohydrates. nowgonggirlscollege.co.inquora.com The mechanism of this reaction, particularly how the second and third molecules of phenylhydrazine react, has been the subject of extensive study, with several proposed mechanisms, including those by Fischer and later by Weygand. vaia.com

Significance of Phenylosazones as Key Carbohydrate Derivatives

Phenylosazones are highly significant in carbohydrate chemistry primarily because they are readily formed, highly colored, and crystalline compounds. Unlike many sugars which are often syrupy and difficult to crystallize, osazones form distinctive, solid derivatives with characteristic melting points and crystal shapes, which greatly facilitates their isolation and identification. microbenotes.comvaia.comajgreenchem.com

The primary importance of osazone formation lies in its ability to reveal stereochemical relationships between different sugars. nowgonggirlscollege.co.in The reaction involves the carbonyl carbon (C-1 in aldoses) and the adjacent carbon (C-2), effectively destroying the chirality at the C-2 center. vaia.com Consequently, aldoses that are C-2 epimers—diastereomers that differ only in the configuration at the second carbon atom—will form the identical phenylosazone. microbenotes.comvaia.com For example, D-glucose and its C-2 epimer, D-mannose, both form the same osazone, a fact that was instrumental in determining their structural relationship. nih.gov This property makes the osazone test a powerful tool for correlating the configurations of monosaccharides. nowgonggirlscollege.co.in

The table below summarizes the properties of osazones derived from various common sugars, illustrating their utility in differentiation.

SugarOsazone NameCrystal ShapeMelting Point (°C)
D-GlucoseD-GlucosazoneBroomstick or needle-shaped~205
D-MannoseD-GlucosazoneBroomstick or needle-shaped~205
D-FructoseD-GlucosazoneBroomstick or needle-shaped~205
D-GalactoseD-GalactosazoneRhombic-plate shaped~196
D-XyloseD-Xylose phenylosazoneFine, long needle-shaped163-164
L-ArabinoseL-Arabinose phenylosazoneDense ball of needles166-167
Lactose (B1674315)LactosazoneCotton-ball shaped200-201
Maltose (B56501)MaltosazoneSunflower-shaped~208

Data sourced from multiple references, including crystal shapes from igmpublication.orgijims.com and melting points from igmpublication.orgajgreenchem.com.

Classification of D-Lyxose within Aldopentoses and its Specificity in Osazone Formation

D-Lyxose is a monosaccharide classified as an aldopentose. The "aldo-" prefix indicates it contains an aldehyde functional group, and the "pentose" designation signifies it has a five-carbon backbone. vaia.com Within the family of D-aldopentoses, it is a stereoisomer of D-ribose, D-arabinose, and D-xylose.

The specificity of osazone formation is particularly well-illustrated by D-Lyxose. The reaction with phenylhydrazine involves the aldehyde group at C-1 and the hydroxyl group at C-2. Because the stereochemistry at C-2 is lost during the reaction, C-2 epimers yield the same osazone. microbenotes.com D-Lyxose and D-Xylose are C-2 epimers, meaning they have identical configurations at C-3 and C-4, but opposite configurations at C-2.

As a result, both D-Lyxose and D-Xylose react with phenylhydrazine to form the exact same phenylosazone derivative. researchgate.net This fact is a classic example of how osazone formation is used to establish the stereochemical relationship between sugars. Research has shown that this identical osazone has a melting point of approximately 163-164 °C and forms fine, long, needle-shaped crystals. igmpublication.orgajgreenchem.com This shared derivative underscores that the structural difference between D-Lyxose and D-Xylose is confined to the second carbon atom.

The table below details the relationship between the D-aldopentoses and their osazone derivatives.

AldopentoseC-2 EpimerForms Same Osazone AsOsazone Melting Point (°C)
D-Lyxose D-XyloseD-Xylose, D-Xylulose163-164
D-Xylose D-LyxoseD-Lyxose, D-Xylulose163-164
D-Arabinose D-RiboseD-Ribose, D-Ribulose166-167
D-Ribose D-ArabinoseD-Arabinose, D-Ribulose166-167

Data sourced from multiple references, including ajgreenchem.comresearchgate.netinfinitylearn.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O3 B14138853 D-Lyxose phenylosazone CAS No. 3322-01-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3322-01-8

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol

InChI

InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+

InChI Key

IKUNLGFTFBMATL-ITJRQFMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O

Origin of Product

United States

Synthetic Strategies and Pathways for D Lyxose Phenylosazone

Conventional Synthesis of Aldopentose Phenylosazones from D-Lyxose

The conventional synthesis of D-Lyxose phenylosazone follows the classical procedure developed by Emil Fischer for identifying and characterizing monosaccharides. wikipedia.orgnumberanalytics.com This reaction involves treating the aldopentose, D-Lyxose, with an excess of phenylhydrazine (B124118), typically three or more equivalents, in a buffered acidic solution, often with sodium acetate (B1210297). website-files.com The mixture is heated, usually in a boiling water bath, for a significant period, which can be up to 30 minutes or more. ajgreenchem.com

Mechanistic Investigations of Osazone Formation

The precise mechanism of osazone formation has been a subject of extensive study, with several theories proposed over the years to explain the transformation from a simple phenylhydrazone to the final bis-phenylhydrazone product.

Historical Mechanistic Postulations: Fischer, Weygand A, and Weygand B Mechanisms

Fischer's Mechanism: Emil Fischer, the discoverer of the osazone reaction, proposed an initial mechanism wherein the first step is the formation of a phenylhydrazone. website-files.com He postulated that the subsequent oxidation of the adjacent secondary alcohol (at C-2) was effected by the excess phenylhydrazine, which in turn was reduced to aniline (B41778) and ammonia (B1221849). The resulting keto group would then react with another molecule of phenylhydrazine to form the osazone. However, this mechanism was largely speculative and lacked detailed evidence for the oxidation step. Later experiments using isotopically labeled phenylhydrazine demonstrated that this mechanism was incorrect, as the labeled nitrogen was found in the liberated ammonia rather than remaining in the osazone structure as Fischer's theory would predict.

Weygand's Mechanisms: Based on isotopic labeling studies, F. Weygand proposed two alternative pathways, known as Weygand A and Weygand B. website-files.com

Weygand Mechanism A: This pathway suggests that after the initial phenylhydrazone is formed, it undergoes a rearrangement. This is followed by the cleavage of the N-N bond, which results in the formation of aniline and an α-iminoketone intermediate. scispace.com This intermediate then reacts with two more molecules of phenylhydrazine, eliminating ammonia, to yield the final osazone. scispace.com

Weygand Mechanism B: This second mechanism involves the reaction of the initial phenylhydrazone with a second equivalent of phenylhydrazine before the oxidation step. This occurs through enolization and tautomerization to form a hydrazino-hydrazone intermediate. scispace.com This intermediate then undergoes an oxidative loss of aniline to form an α-iminohydrazone, which subsequently reacts with another phenylhydrazine molecule to produce the osazone and ammonia. Experimental evidence, particularly from studies involving mixed aryl hydrazines, suggests that both Weygand mechanisms may be operable depending on the specific reactants and conditions. sciepub.com

Contemporary Mechanistic Insights and Regioselectivity in Aldose Osazone Formation

For aldoses like D-Lyxose, the regioselectivity of osazone formation is straightforward. The reaction invariably occurs at the C-1 (aldehyde) and C-2 (adjacent secondary alcohol) positions. scispace.comsapub.org The initial and most reactive site is the terminal aldehyde group, which dictates that the first condensation with phenylhydrazine happens at C-1. mgcub.ac.in The subsequent oxidation and second condensation are then directed to the adjacent C-2 position.

This contrasts with the more complex regioselectivity question for ketoses, such as fructose. In fructose, the carbonyl group is at C-2, presenting two possible sites for the second reaction to occur: C-1 or C-3. scispace.comsciepub.com Experimentally, the reaction proceeds at C-1 and C-2, giving the same osazone as glucose. scispace.comsciepub.com The factors governing this regioselectivity in ketoses have been a topic of detailed mechanistic study, but for aldoses like D-Lyxose, the terminal position of the carbonyl group removes this ambiguity. sapub.org

Role of Amadori Rearrangement in the Osazone Reaction Sequence

The Amadori rearrangement is a critical step within the Weygand mechanisms for osazone formation from aldoses. algoreducation.comsciepub.com This acid-catalyzed isomerization involves the conversion of the initially formed N-glycoside (the phenylhydrazone) into a 1-amino-1-deoxy-ketose derivative. scispace.comsciepub.com

In the context of D-Lyxose, the phenylhydrazone formed at C-1 undergoes tautomerization to an enol-like intermediate (an enolhydrazine). scispace.com This intermediate then rearranges, in a process analogous to the Amadori rearrangement, to form a keto-intermediate at C-2. youtube.comblogspot.com This rearrangement is fundamental because it generates the carbonyl functionality at the C-2 position, which is necessary for the subsequent reaction with a second molecule of phenylhydrazine to form the bis-phenylhydrazone structure of the final osazone. blogspot.comwordpress.com

Advanced and Green Methodologies for Osazone Synthesis

In response to the lengthy reaction times and energy consumption of conventional methods, more efficient and environmentally friendly techniques have been developed for osazone synthesis.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool for accelerating osazone formation. ajgreenchem.comajgreenchem.com By using microwave irradiation, the reaction mixture is heated rapidly and homogeneously, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating in a water bath. ajgreenchem.comresearchgate.net This technique aligns with the principles of green chemistry by improving energy efficiency. ajgreenchem.com

Research has shown that the synthesis of osazones from various monosaccharides, including aldopentoses like D-Xylose and L-Arabinose, can be completed in as little as 5-8 minutes using microwave irradiation, compared to 30 minutes or more with conventional heating. ajgreenchem.comajgreenchem.com This rapid and efficient procedure makes it highly suitable for laboratory settings. ajgreenchem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Osazone Synthesis for Various Sugars This table illustrates the general efficiency gains of microwave synthesis for osazones, including those of aldopentoses structurally related to D-Lyxose.

CarbohydrateConventional Method Time (minutes)Green Synthesis (Microwave) Time (minutes)
D-Xylose8-105
L-Arabinose10-125-6
D-Galactose18-206-7
Maltose (B56501)2510
Lactose (B1674315)2510

Data sourced from Mahilkar Sonkar et al., 2025. ajgreenchem.com

Principles of Sustainable Chemical Synthesis Applied to Osazone Derivatization

The application of sustainable, or "green," chemistry principles to the synthesis of carbohydrate derivatives like this compound is a critical area of modern chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, lowering energy consumption, and using less hazardous materials. acs.orgbankurauniv.ac.in The traditional synthesis of osazones, which involves prolonged heating with an excess of phenylhydrazine, presents several opportunities for improvement through green methodologies. ajgreenchem.comajgreenchem.com

Key green chemistry principles relevant to osazone derivatization include designing for energy efficiency, using catalysts instead of stoichiometric reagents, and reducing unnecessary derivatization steps. acs.orgyoutube.com The primary focus in recent years has been the adoption of alternative energy sources, such as microwave irradiation and ultrasound, to drive the reaction more efficiently than conventional heating methods like a boiling water bath. ajgreenchem.comtandfonline.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a leading green strategy for osazone formation. ajgreenchem.comtandfonline.com Unlike conventional heating, which relies on conduction and convection and can result in uneven temperature distribution, microwave irradiation heats the reaction mixture volumetrically and rapidly. ajgreenchem.com This homogeneous and efficient heating significantly accelerates reaction rates, leading to dramatically shorter reaction times, which aligns with the green chemistry principle of designing for energy efficiency. ajgreenchem.comajgreenchem.com

Research has demonstrated that the synthesis of osazones from various monosaccharides, which conventionally takes 30 minutes or more, can be completed in as little as 5 to 8 minutes using microwave assistance. ajgreenchem.comajgreenchem.com This rapid synthesis is not only energy-efficient but also allows for quicker characterization of sugars in laboratory settings. ajgreenchem.com The process generally involves dissolving the sugar (e.g., D-Lyxose), phenylhydrazine hydrochloride, and a buffer like sodium acetate in water, and then subjecting the mixture to microwave irradiation. ajgreenchem.com This approach often results in cleaner reaction profiles and high yields. ajgreenchem.comrsc.org

Ultrasound-Assisted Synthesis

Another environmentally benign approach is the use of high-intensity ultrasound to promote the reaction. jacsdirectory.com Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. mdpi.com This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. mdpi.com Ultrasound-assisted synthesis is considered a simple, cost-effective, and green method. jacsdirectory.commdpi.com For osazone synthesis, sonication can reduce reaction times and, in some cases, improve yields compared to silent (non-ultrasound) reactions. jacsdirectory.com

Solvent Choice and Catalysis

While many green osazone syntheses still use water as a solvent, which is considered an environmentally benign choice, other strategies focus on solvent-free conditions or the use of recyclable catalysts. researchgate.net For instance, the use of solid acid catalysts like K-10 montmorillonite (B579905) clay has been explored to facilitate organic reactions, including those related to carbohydrate chemistry. jacsdirectory.com These clays (B1170129) are advantageous as they are inexpensive, non-toxic, and recyclable. jacsdirectory.com

By integrating these sustainable practices, the derivatization of D-Lyxose to its phenylosazone can be performed in a more efficient, economical, and environmentally friendly manner, aligning with the core tenets of green chemistry. tandfonline.com

Research Findings on Sustainable Osazone Synthesis

The following tables summarize comparative data from studies on sustainable osazone synthesis. While specific data for D-Lyxose is often extrapolated from its epimer, D-Xylose, the trends are representative of reducing pentoses.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Osazone Formation of Reducing Sugars

CarbohydrateConventional Method Time (minutes)Microwave-Assisted Method Time (minutes)Reported Melting Point (°C)
D-Xylose8-105163-164
L-Arabinose10-125-6166-167
D-Galactose18-206-7196
D-Glucose~30~5204-205

Data sourced from studies on green chemistry approaches to osazone formation. ajgreenchem.comajgreenchem.com

Table 2: General Parameters for Microwave-Assisted Osazone Synthesis

ParameterValue/Condition
Microwave Power500 W
Temperature70 °C
SolventDistilled Water
ReagentsSugar, Phenylhydrazine HCl, Sodium Acetate

Typical conditions reported for microwave-assisted synthesis of osazones from reducing sugars. ajgreenchem.comajgreenchem.com

Stereochemical Implications and Structural Elucidation of D Lyxose Phenylosazone

Stereochemical Transformations at C1 and C2 during Osazone Formation

The formation of D-lyxose phenylosazone from D-lyxose proceeds through a multi-step reaction with three equivalents of phenylhydrazine (B124118). This process fundamentally alters the stereochemistry at the first two carbon atoms (C1 and C2) of the D-lyxose molecule.

The initial step involves the reaction of the aldehyde group at C1 of D-lyxose with one molecule of phenylhydrazine to form a phenylhydrazone. mgcub.ac.in This is a standard condensation reaction. The crucial transformation occurs in the subsequent steps. The hydroxyl group at C2 is oxidized to a carbonyl group. This newly formed carbonyl group then reacts with a second molecule of phenylhydrazine. A third molecule of phenylhydrazine is involved in the oxidation step, during which it is reduced to aniline (B41778) and ammonia (B1221849). mgcub.ac.in

Preservation of Chirality at Remaining Stereocenters in this compound

A critical aspect of the osazone reaction is that it is confined to the C1 and C2 positions of an aldose. The chiral centers further down the carbon chain are not affected by the reaction with phenylhydrazine under typical conditions. mgcub.ac.in In the case of D-lyxose, a pentose (B10789219), the stereocenters at C3 and C4, as well as the achiral C5 carbon, retain their original spatial arrangement in the final this compound molecule.

The preservation of these stereocenters is fundamental to the use of osazone formation in the identification and correlation of sugar structures. The specific configuration of the hydroxyl groups at C3 and C4 in D-lyxose dictates the unique three-dimensional structure of its corresponding phenylosazone from that point downwards.

Table 1: Stereochemical Configuration of D-Lyxose and this compound
Carbon AtomConfiguration in D-LyxoseConfiguration in this compound
C1Aldehyde (achiral)Part of bis-phenylhydrazone (achiral)
C2ChiralPart of bis-phenylhydrazone (achiral)
C3Chiral (preserved)Chiral (preserved)
C4Chiral (preserved)Chiral (preserved)
C5AchiralAchiral

Configurational Relationships between this compound and Other Pentose Osazones

The principles of osazone formation lead to important configurational relationships among the pentose isomers. Specifically, aldoses that are C2 epimers—meaning they differ only in the stereochemical configuration at the C2 carbon—will yield the identical phenylosazone. mgcub.ac.in This is because the stereocenter at C2 is destroyed during the reaction.

Among the D-pentoses, D-lyxose and D-xylose are C2 epimers. utsunomiya-u.ac.jp Consequently, they both form the exact same phenylosazone. Similarly, D-ribose and D-arabinose are C2 epimers and therefore produce an identical phenylosazone, which is, however, different from the one derived from D-lyxose and D-xylose. askfilo.comvaia.com

The difference between the osazone formed from the D-lyxose/D-xylose pair and the one from the D-ribose/D-arabinose pair lies in the preserved stereochemistry at C3 and C4. The configuration of these lower chiral centers is distinct between the two pairs of epimers, leading to two different phenylosazone products for the four D-aldopentoses. This relationship was instrumental in the historical elucidation of pentose structures.

Table 2: Configurational Relationships of D-Pentose Phenylosazones
D-PentoseC2 EpimerResulting PhenylosazoneConfiguration at C3 and C4
D-LyxoseD-XyloseIdenticalSame as D-Xylose
D-XyloseD-LyxoseIdenticalSame as D-Lyxose
D-ArabinoseD-RiboseIdenticalSame as D-Ribose
D-RiboseD-ArabinoseIdenticalSame as D-Arabinose

Advanced Analytical and Spectroscopic Characterization of D Lyxose Phenylosazone

Mass Spectrometric Techniques for Structural Analysis and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structural features of sugar phenylosazones. tandfonline.com Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound. For D-Lyxose phenylosazone, which has the molecular formula C₁₇H₂₀N₄O₃, the calculated molecular weight is approximately 328.37 g/mol .

Studies on pentose (B10789219) phenylosazones demonstrate that the mass spectra, typically acquired using a direct insertion probe technique, clearly exhibit a molecular ion peak (M⁺). tandfonline.com The mass spectrum of D-erythro-pentose phenylosazone, which is identical to that of this compound, shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 328. tandfonline.com This observation confirms the molecular weight of the compound. tandfonline.com

The fragmentation pattern is also characteristic. Phenylosazones of monosaccharides exhibit prominent peaks corresponding to the sequential loss of water molecules, seen at m/z values of M-18 (loss of one H₂O molecule) and M-36 (loss of two H₂O molecules). tandfonline.com These fragmentation pathways provide valuable structural information and help confirm the identity of the osazone derivative. tandfonline.comlibretexts.org While mass spectrometry is excellent for determining molecular weight, it may not be suitable for distinguishing between certain isomeric forms, as both cyclic and acyclic isomers can exhibit identical fragmentation patterns. sci-hub.se

Interactive Table 1: Major Mass Spectrometric Fragments for Pentose Phenylosazone

A summary of the significant mass-to-charge ratios (m/z) observed in the mass spectrum of pentose phenylosazones, as exemplified by D-erythro-pentose phenylosazone.

Ionm/z (Observed)Description
[M]⁺328Molecular Ion
[M-H₂O]⁺310Loss of one water molecule
[M-2H₂O]⁺292Loss of two water molecules
Fragment267Further fragmentation
Fragment262Further fragmentation

Data sourced from Ito, 1969. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, offers unparalleled insight into the detailed molecular structure and conformational preferences of this compound in solution. acs.orgut.ac.ir NMR can definitively confirm the formation of the 1,2-bis(phenylhydrazone) structure and elucidate the stereochemistry of the remaining chiral centers in the sugar backbone.

¹H NMR spectra are used to identify and assign the signals from the phenyl group protons, the amine (NH) protons of the hydrazone moieties, and the protons on the pentose carbon chain (C3, C4, C5). The chemical shifts and coupling constants of these protons provide critical information about their chemical environment and spatial relationships. auremn.org.brnih.gov Studies on related osazones suggest the presence of a strong intramolecular hydrogen bond, forming a stable six-membered chelate ring, which significantly influences the chemical shifts of the involved NH protons. ut.ac.ir

Advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignments and conformational analysis: nih.govrsc.org

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to trace the connectivity of the sugar chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the phenyl rings to the sugar backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial data for determining the molecule's three-dimensional conformation and the orientation of substituents. rsc.org

While specific, published NMR data for this compound is scarce, the expected chemical shifts can be inferred from general principles and data on related compounds.

Interactive Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Phenylosazones

This table presents the expected chemical shift (δ) ranges for the key nuclei in a pentose phenylosazone structure like this compound, based on general NMR data for osazones and related structures.

NucleusAtom TypeExpected Chemical Shift (δ, ppm)
¹HAromatic (C₆H₅)7.0 - 8.0
¹HAmine (N-H)9.0 - 12.0 (can be broad and variable)
¹HSugar Backbone (CH, CH₂)3.5 - 5.5
¹³CAromatic (C₆H₅)110 - 150
¹³CHydrazone (C=N)130 - 145
¹³CSugar Backbone (CH-OH)60 - 80

Chromatographic Methods for Purification and Analysis of Osazone Derivatives

Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of this compound. researchgate.netijims.com Given that the osazone formation reaction yields a mixture of products and unreacted reagents, chromatography is essential to obtain a pure sample for further characterization. ajgreenchem.com

High-Performance Liquid Chromatography (HPLC) is a powerful method for both the purification and quantitative analysis of osazone derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective. tandfonline.com In this method, the osazone is passed through a hydrophobic stationary phase (like a C18 column) using a polar mobile phase. The high resolving power of HPLC allows for the separation of the osazone from excess phenylhydrazine (B124118), aniline (B41778), and other byproducts. tandfonline.com The osazone, being a colored compound, can be easily detected and quantified using a UV-Vis detector. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and convenient qualitative technique. scribd.com It is often used to monitor the progress of the osazone formation reaction and to quickly assess the purity of fractions collected during purification. researchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the different components separate based on their polarity, allowing for a visual assessment of the reaction's completion and the compound's purity. ijims.comscribd.com

Interactive Table 3: Typical HPLC Conditions for Osazone Analysis

A summary of typical conditions for the analysis of osazone derivatives by reversed-phase HPLC, based on published methods.

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., µ-Bondapak-C18)Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water with buffer (e.g., sodium acetate)Elutes the compounds from the column. Gradient or isocratic elution may be used.
Flow Rate 1.0 - 2.0 mL/minControls the speed of separation and analysis time.
Detection UV-Vis Spectrophotometer (e.g., at 254 nm or 500 nm)Detects and quantifies the osazone based on its absorbance of light.

Data adapted from Garcia-Castineiras et al., 1981 and Oyama et al., 1998. tandfonline.comnih.gov

Microscopic Analysis of Crystalline Forms for Sugar Differentiation

The microscopic analysis of osazone crystals is a classic and highly effective technique for identifying and differentiating parent sugars. researchgate.netnumberanalytics.com Osazones are typically highly colored, crystalline compounds, and the shape of these crystals is often characteristic of the original sugar. wikipedia.orgajgreenchem.com This method, pioneered by Emil Fischer, relies on the principle that different sugars form osazone crystals with distinct morphologies and melting points. numberanalytics.comsciencing.com

The osazone test is particularly useful because sugars that differ only in the configuration at the first two carbon atoms (C-1 and C-2) will form the same osazone. aakash.ac.in For example, D-glucose, D-fructose, and D-mannose all produce the same needle-shaped glucosazone crystals. researchgate.net

In the case of D-Lyxose, an aldopentose, it forms the same phenylosazone as the other aldopentoses (D-Arabinose, D-Xylose, and D-Ribose). Therefore, microscopic analysis will identify the osazone as being derived from a pentose sugar. Studies have shown that the osazone derived from arabinose (and thus lyxose) forms characteristic dense, ball-like clusters of fine needles. researchgate.netsciencing.com This is distinct from the "broomstick" or "needle-shaped" crystals of glucosazone or the "sunflower-shaped" crystals of maltosazone, allowing for clear differentiation between sugar classes. researchgate.netwikipedia.org

Interactive Table 4: Comparative Morphology of Different Sugar Phenylosazones

A comparison of the characteristic crystal shapes for osazones derived from various common sugars, as observed under a microscope.

Parent Sugar(s)Osazone NameCrystal Shape/Appearance
D-Glucose, D-Fructose, D-MannoseGlucosazoneNeedle-shaped, broomstick-like, or sheaves
D-GalactoseGalactosazoneRhombic plates
Maltose (B56501)MaltosazonePetal-shaped, sunflower-like
Lactose (B1674315)LactosazonePowder-puff, cotton-ball shaped
D-Lyxose, D-Arabinose, D-XylosePentose osazoneDense, ball-like clusters of fine needles

Data sourced from multiple references. researchgate.netwikipedia.orgsciencing.com

Chemical Reactivity and Derivatization of D Lyxose Phenylosazone

Transformations to Heterocyclic Compounds (e.g., Pyrazoles, Triazoles)

The 1,2-bis(phenylhydrazone) structure of D-Lyxose phenylosazone is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The most common transformations involve cyclization reactions to form pyrazoles and triazoles.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives from sugar osazones is a well-established transformation. rsc.org This reaction typically proceeds via a dehydrative cyclization, often promoted by reagents like acetic anhydride (B1165640). rsc.org For instance, the reaction of a sugar phenylosazone with acetic anhydride can lead to the formation of a 1-phenyl-4-(polyacetoxyalkyl)pyrazole. unirioja.es Microwave-assisted organic synthesis (MAOS) has been shown to be particularly effective for this conversion, significantly reducing reaction times from hours to minutes and often providing high yields (up to 96%) for osazones derived from pentoses like xylose and arabinose. rsc.orgresearchgate.net Given the structural similarity, this compound is expected to undergo analogous cyclization to yield the corresponding 1-phenyl-4-(D-threityl)pyrazole derivative.

Triazoles: Phenylosazones can also be converted into 1,2,3-triazole derivatives. This transformation is typically achieved through oxidative cyclization. A common method involves the reaction of the phenylosazone with copper(II) sulfate. acs.org This reaction leads to the formation of a 2-phenyl-4-(polyhydroxyalkyl)-2H-1,2,3-triazole. In the case of this compound, this reaction would result in the formation of 2-phenyl-4-(D-threityl)-2H-1,2,3-triazole. The polyhydroxyalkyl side chain of the resulting triazole remains available for further functionalization. researchgate.net

Table 1: Synthesis of Heterocyclic Compounds from Sugar Phenylosazones
Target HeterocycleReagents and ConditionsGeneric ProductApplicability to this compound
PyrazoleAcetic Anhydride, Heat/Microwave Irradiation1-Phenyl-4-(polyacetoxyalkyl)pyrazoleApplicable; expected to form 1-phenyl-4-(triacetoxypropyl)pyrazole. unirioja.es
1,2,3-TriazoleCopper(II) Sulfate, Heat2-Phenyl-4-(polyhydroxyalkyl)-2H-1,2,3-triazoleApplicable; expected to form 2-phenyl-4-(D-threityl)-2H-1,2,3-triazole. acs.org

Reactions with Acetic Anhydride and Formation of Acetylated Products

Acetic anhydride is a versatile reagent for the derivatization of this compound, leading to different products depending on the reaction conditions. The primary sites of reaction are the three hydroxyl groups on the polyhydroxyalkyl side chain.

Under mild conditions, such as reaction with acetic anhydride in the presence of a base like pyridine (B92270) at room temperature, straightforward O-acetylation occurs. researchgate.net This reaction converts the three hydroxyl groups of the D-threityl side chain into acetate (B1210297) esters, yielding this compound triacetate. This per-O-acetylated product retains the core osazone structure.

However, when sugar phenylosazones are subjected to more forcing conditions, such as boiling or refluxing with acetic anhydride, intramolecular dehydration and cyclization reactions can occur in addition to acetylation. researchgate.netresearchgate.net For pentose (B10789219) phenylosazones, this can lead to the formation of an optically inactive acetylated dianhydro-osazone. researchgate.net As mentioned previously, these conditions can also promote a more profound rearrangement and cyclization to furnish pyrazole derivatives. rsc.org

Table 2: Reactions of Phenylosazones with Acetic Anhydride
Reaction ConditionsProduct TypeSpecific Product from this compound
Acetic Anhydride, Pyridine, Room TemperatureO-AcetylationThis compound triacetate
Acetic Anhydride, RefluxDehydration, Acetylation, CyclizationAcetylated dianhydro-D-lyxose phenylosazone or pyrazole derivatives researchgate.netresearchgate.net

Oxidative Transformations of the Polyhydroxyalkyl Side Chain

The polyhydroxyalkyl side chain of this compound is susceptible to oxidative cleavage, a reaction common to polyols. Reagents that cleave C-C bonds between adjacent hydroxyl groups (glycol cleavage) are particularly effective for this transformation.

The Malaprade reaction, which utilizes periodic acid (HIO₄) or its salts, is a classic method for the oxidative cleavage of 1,2-diols. 50webs.com When applied to this compound, the D-threityl side chain (a 1,2,3-triol) would undergo specific cleavage. The reaction would break the C3-C4 and C4-C5 bonds. This process would be expected to oxidize the terminal primary alcohol group (C5) to formaldehyde (B43269) and the two secondary alcohol groups (C3 and C4) to formic acid. The core phenylosazone structure at C1 and C2 would remain attached to a fragment derived from the original C3.

Lead tetraacetate (Pb(OAc)₄) is another reagent capable of performing similar glycol cleavage and can be used to degrade sugars like D-galactose to D-lyxose. annualreviews.org The application of such oxidants to this compound provides a method for systematically degrading the side chain, which can be a useful tool in structural elucidation or for the synthesis of new derivatives with truncated side chains.

Coordination Chemistry and Formation of Metal Complexes with Phenylosazones

Carbohydrates and their derivatives are known to act as ligands, forming complexes with a variety of metal ions. uni-muenchen.de this compound, with its abundance of potential donor atoms, is well-suited for this role. The molecule possesses multiple coordination sites: the nitrogen atoms of the two phenylhydrazone moieties and the oxygen atoms of the three hydroxyl groups on the side chain.

Complexation typically occurs in alkaline solutions, where the hydroxyl groups can be deprotonated to form more strongly coordinating alkoxide ions. uni-muenchen.de The presence of multiple donor sites allows this compound to act as a multidentate ligand, binding to a metal ion through several atoms simultaneously. This leads to the formation of stable chelate rings, a phenomenon known as the chelate effect. uni-muenchen.de The 1,2-diol systems within the side chain and the N,N atoms of the hydrazone groups are potential sites for forming stable five-membered chelate rings with a coordinated metal ion.

While simple sugars form complexes, the stability can be enhanced by the presence of other coordinating groups, such as the phenylhydrazone nitrogens in this case. nih.gov Research on sugar osazones has shown they can form stable complexes, for example, with metal ions like iron(III). acs.org The specific stereochemistry of the hydroxyl groups on the D-threityl side chain will influence the geometry and stability of the resulting metal complexes, potentially allowing for stereoselective interactions.

Theoretical and Computational Chemistry Approaches to Phenylosazones

Quantum Mechanical Studies on Osazone Reaction Mechanisms and Pathways

The formation of an osazone is a complex process involving the reaction of a reducing sugar with three equivalents of phenylhydrazine (B124118) to yield the final bis-phenylhydrazone, along with byproducts aniline (B41778) and ammonia (B1221849). bhu.ac.in Several mechanisms have been proposed since the initial work of Emil Fischer, most notably the Fischer and Weygand mechanisms. website-files.com Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are crucial for investigating the electronic structures of reactants, transition states, and intermediates, thereby providing a detailed map of the reaction pathway and its energetics.

General Osazone Formation Mechanisms: The reaction begins with the straightforward formation of a phenylhydrazone from the reaction of the sugar's carbonyl group with one equivalent of phenylhydrazine. mgcub.ac.in The subsequent steps, which involve the oxidation of the adjacent hydroxyl group and reaction with a second molecule of phenylhydrazine, are more complex.

Weygand Mechanism A: This pathway suggests that the initially formed phenylhydrazone undergoes an intramolecular redox reaction. The C2-hydroxyl group is oxidized to a ketone, facilitated by the phenylhydrazine moiety, which is reduced and eliminated as aniline. The resulting α-iminoketone then reacts with another molecule of phenylhydrazine to form the osazone.

Weygand Mechanism B: This alternative involves the formation of an ene-bis-hydrazine intermediate through an Amadori-like rearrangement of the initial phenylhydrazone. This intermediate then eliminates aniline to form an α-iminohydrazone, which subsequently reacts to yield the final osazone.

Application to D-Lyxose Phenylosazone: D-Lyxose is an aldopentose, and its reaction to form this compound involves the C1 aldehyde and the C2 hydroxyl group. nowgonggirlscollege.co.in While specific QM studies on this compound are not prevalent in the literature, theoretical investigations into fructosazone formation offer valuable insights into the factors governing regioselectivity. sciepub.com For ketoses like fructose, the reaction can theoretically occur at either C1 or C3. QM studies have shown that the regioselectivity (favoring reaction at C-1) is determined by the stability of intermediates and the energy barriers of the competing pathways, such as the favorability of a 1,4-hydrogen transfer via a cyclic, five-membered transition state. sciepub.com

A hypothetical QM study on this compound formation would aim to:

Calculate the energies of the intermediates and transition states for the proposed Weygand pathways.

Determine the activation energy for the rate-limiting step, likely the intramolecular oxidation step.

Analyze the electronic properties, such as charge distribution and frontier molecular orbitals (HOMO-LUMO), of the D-Lyxose phenylhydrazone intermediate to predict its reactivity. Recent computational studies on other carbohydrate derivatives have successfully used DFT to calculate such properties. researchgate.netajchem-a.com

The stereochemistry of D-Lyxose, with hydroxyl groups at C2, C3, and C4 on the right, left, and left sides, respectively, in the Fischer projection, would influence the stability of the chelated intermediates proposed in some mechanistic steps. QM calculations could quantify the energetic effects of these stereochemical arrangements.

Computational Method Application to Osazone Formation Potential Findings for D-Lyxose
Density Functional Theory (DFT)Calculation of reaction energies, transition state structures, and activation barriers.Determination of the most favorable reaction pathway (e.g., Weygand A vs. B); explanation of the reaction's stereoelectronic requirements.
Ab initio methodsHigh-accuracy energy calculations for key intermediates to validate DFT results.Precise energetics of the D-Lyxose phenylhydrazone and its subsequent transformation products.
Reaction Path FollowingMapping the minimum energy path from reactants to products.Detailed visualization of atomic motions during the key oxidation and condensation steps.

Molecular Dynamics and Conformational Studies of Phenylosazone Structures

The three-dimensional structure and conformational dynamics of phenylosazones are critical to understanding their physical properties, such as crystallinity and solubility, and their interactions in biological systems. Molecular dynamics (MD) simulations and other conformational analysis techniques are employed to explore the accessible shapes and motions of these molecules in solution. researchgate.netresearchgate.net

Acyclic Chain Conformation: The carbon chain of the sugar (C3 to C5 in D-Lyxose) can adopt various conformations, often described by the torsion angles between adjacent carbon atoms.

Intramolecular Hydrogen Bonding: A key feature of osazone structure is the formation of a stable six-membered chelate ring involving the N-H of the C2-hydrazone and the oxygen of the C3-hydroxyl group. This hydrogen bond imparts significant rigidity to the molecule. bhu.ac.in

Conformational Analysis of this compound: While specific MD simulation studies on this compound are scarce, general principles from studies on other sugar derivatives can be applied. researchgate.netresearchgate.net For this compound, the key conformational features to investigate would include:

The Chelate Ring: The stability of the six-membered hydrogen-bonded ring would be a dominant feature, leading to a relatively planar and rigid structure around the C1-C2-C3 segment.

Side Chain Flexibility: The orientation of the remaining hydroxyl groups at C4 and the hydroxymethyl group at C5 would be the primary source of conformational flexibility. MD simulations could predict the most populated rotameric states of these groups.

Solvent Effects: The interaction with solvent molecules (e.g., water, DMSO) would influence the conformational equilibrium by forming intermolecular hydrogen bonds, which might compete with or reinforce the intramolecular hydrogen bonds.

MD simulations on related systems, such as glucose transporters with bound xylose (a C2 epimer of lyxose), have demonstrated how the sugar's conformation is influenced by its environment, adopting specific rotameric states within a binding pocket. nih.govaakash.ac.in Similar computational approaches could reveal the preferred solution-phase structure of this compound.

Conformational Feature Influencing Factors Expected State in this compound
C1=N-N-Ph and C2=N-N-PhSteric hindrance, conjugationLikely adopts a configuration that minimizes steric clash between phenyl rings and the sugar backbone.
C3-C4-C5 Polyol ChainTorsional strain, hydrogen bondingFlexible, with multiple low-energy conformations accessible in solution.
Intramolecular H-BondN(2)-H···O(3)-HStrong and stabilizing, leading to a pseudo-cyclic structure.

Structure-Reactivity Relationships and Predictive Modeling in Osazone Chemistry

Structure-reactivity relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity or other properties. In osazone chemistry, this involves understanding how the stereochemistry of the parent sugar affects the rate of osazone formation and the properties of the resulting crystal. researchgate.net Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to build models that can predict the properties of new compounds based on their structural features. researchgate.netsanamedica.it

Influence of D-Lyxose Structure on Reactivity: The formation of an osazone destroys the stereocenters at C1 and C2. wikipedia.orgmgcub.ac.in Therefore, C2 epimers, such as the aldopentoses D-Lyxose and D-Xylose, yield different osazones, whereas D-Arabinose and D-Ribose (which are also C2 epimers) form the same osazone. The rate and yield of the reaction are influenced by the stereochemistry of the hydroxyl groups adjacent to the reaction center.

For D-Lyxose, the configuration at C3 (and to a lesser extent C4) is critical. The C3-OH group is involved in the key chelation step that stabilizes the osazone structure. bhu.ac.in Its specific spatial orientation in D-Lyxose will affect the ease of formation and stability of this ring compared to other sugars. For example, steric hindrance between the C3-OH and other parts of the molecule could influence the transition state energy for the oxidation step.

Predictive Modeling (QSAR): While QSAR studies are more commonly applied to predict biological activity, the same principles can be used for chemical reactivity. researchgate.netajchem-a.com A hypothetical QSAR model for osazone formation could be developed to predict the reaction time or yield based on structural descriptors of the starting sugar.

Descriptors: These are numerical representations of molecular properties. For aldopentoses like D-Lyxose, descriptors could include:

Topological indices: Describing the branching and connectivity of the sugar.

Quantum chemical descriptors: Such as the energy of the HOMO/LUMO, dipole moment, and partial charges on atoms calculated via DFT. researchgate.net

Steric descriptors: Quantifying the molecular volume or surface area.

Modeling: A statistical method, like multiple linear regression (MLR), would be used to create an equation linking these descriptors to the observed reactivity.

Applications in Carbohydrate Chemistry and Organic Synthesis Research

Role in Qualitative and Quantitative Analytical Methodologies for Carbohydrates

The formation of phenylosazones is a classic chemical test for identifying reducing sugars. aakash.ac.in This methodology, developed by Emil Fischer, relies on the reaction of a sugar with excess phenylhydrazine (B124118), which yields highly crystalline derivatives with distinct characteristics. researchgate.netajgreenchem.com D-Lyxose phenylosazone, like other osazones, can be identified and distinguished from others based on several key properties.

Qualitative identification is achieved by examining the characteristic shape of the resulting crystals, their melting points, and the time required for their formation. ajgreenchem.comresearchgate.net While many simple sugars like glucose, fructose, and mannose produce needle-shaped crystals, other sugars form more distinct shapes; for instance, lactose (B1674315) osazone crystals are described as "cotton-ball" shaped and maltose (B56501) osazone as "sunflower" shaped. researchgate.netigmpublication.org The osazones of pentoses like D-lyxose, D-xylose, and L-arabinose also form characteristic crystals. ajgreenchem.comresearchgate.net For example, xylose osazone is reported to form fine, long needle-shaped crystals, while arabinose osazone forms a dense ball of needles. researchgate.netigmpublication.org

The time of formation and melting point provide further means of differentiation. ajgreenchem.com Modern, greener synthetic approaches using microwave irradiation can significantly reduce reaction times from over 30 minutes to as little as 5-10 minutes. ajgreenchem.comajgreenchem.com

Table 1: Characteristics of Phenylosazones from Various Sugars
Parent SugarOsazone Crystal ShapeMelting Point (°C)Conventional Formation Time (min)Microwave-Assisted Formation Time (min)
D-Lyxose / D-XyloseFine, long needles researchgate.netigmpublication.org163-164 ajgreenchem.com8-10 ajgreenchem.com5 ajgreenchem.com
L-ArabinoseDense ball of needles researchgate.net166-167 ajgreenchem.com10-12 ajgreenchem.com5-6 ajgreenchem.com
D-Glucose / D-Fructose / D-MannoseNeedle-shaped researchgate.net~205 ajgreenchem.com~5~6 ajgreenchem.com
D-GalactoseNeedle-shaped researchgate.net~196 ajgreenchem.com18-20 ajgreenchem.com6-7 ajgreenchem.com
LactoseCotton-ball or Pincushion researchgate.netfdspharmacy.in200-201 ajgreenchem.com~25 ajgreenchem.com10 ajgreenchem.com
MaltoseSunflower-shaped researchgate.netfdspharmacy.in~208 ajgreenchem.com~25 ajgreenchem.com10 ajgreenchem.com

Intermediate in the Synthesis of Diverse Organic Compounds and Heterocycles

Sugar osazones, including this compound, are valuable intermediates in organic synthesis, particularly for the preparation of nitrogen-containing heterocyclic compounds. researchgate.net Heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. hilarispublisher.comthieme-connect.de The carbohydrate backbone of the osazone provides a chiral scaffold for creating complex molecular architectures.

A significant application is the synthesis of pyrazoles, a class of five-membered heterocyclic compounds found in notable drugs like Celebrex and Viagra. wikipedia.orgrsc.org The osazone can be cyclized, often with reagents like acetic anhydride (B1165640), to form a pyrazole (B372694) ring. researchgate.netrsc.org Research has demonstrated that this conversion can be applied to osazones derived from various sugars, including the pentoses arabinose and xylose, indicating the utility of this compound for similar transformations. researchgate.netrsc.org

Modern synthetic methods, such as microwave-assisted organic synthesis (MAOS), have been shown to dramatically improve the efficiency of these reactions, affording high yields of pyrazole derivatives in minutes rather than hours. researchgate.netrsc.org Beyond pyrazoles, sugar osazones can be converted into other heterocycles, such as 1,2,3-triazoles, by different reaction pathways. researchgate.net

Table 2: Heterocyclic Scaffolds Synthesized from Sugar Osazones
Starting MaterialReaction/ReagentsResulting HeterocycleSignificance
Sugar Phenylosazone (General)Acetic Anhydride, Heat/MicrowavePyrazole derivatives researchgate.netrsc.orgCore scaffold in pharmaceuticals and dyes. rsc.org
D-arabino-hexose phenylosazoneMicrowave Irradiation2-phenyl-4-(D-arabinotetrahydroxybutyl)-1,2,3-triazole researchgate.netBuilding block for further functionalization. researchgate.net
Sugar Phenylosazone (General)Acidic Conditions1-phenyl-4-phenylazo-pyrazole researchgate.netAzo-dyes and related compounds.
Acetylated PhenylosazoneIrradiationFuropyridazine researchgate.netFused heterocyclic systems.

Contribution to the Understanding of Carbohydrate Isomerism and Epimerization Phenomena

The osazone formation reaction has been historically crucial for elucidating the stereochemistry of monosaccharides. The reaction involves the first two carbon atoms (C-1 and C-2) of an aldose or ketose. mgcub.ac.inbhu.ac.in A key consequence of this is that the stereochemistry at C-2 is lost during the formation of the bis-phenylhydrazone structure. mgcub.ac.in

This property makes the osazone test a powerful tool for identifying C-2 epimers. Epimers are diastereomers that differ in the configuration at only one chiral center. mgcub.ac.in Since the stereocenter at C-2 is destroyed in the reaction, C-2 epimers will form the exact same osazone product. aakash.ac.innptel.ac.in

In the context of D-lyxose, it is the C-2 epimer of D-xylose. mgcub.ac.inpearson.com Therefore, D-lyxose and D-xylose react with phenylhydrazine to produce an identical phenylosazone. researchgate.net This finding experimentally confirms that their structural difference is limited to the C-2 position, as their configurations at C-3 and C-4 are the same. This principle famously applies to the hexoses D-glucose, D-fructose, and D-mannose, which all yield the same glucosazone, demonstrating their identical stereochemistry at C-3, C-4, and C-5. researchgate.netmgcub.ac.in

Table 3: Sugars and Their Corresponding Identical Phenylosazones
Group of SugarsRelationshipCommon Phenylosazone Formed
D-Lyxose, D-Xylose, D-XyluloseD-Lyxose and D-Xylose are C-2 epimers. researchgate.netmgcub.ac.inD-threo-pentos-2-ulose bis(phenylhydrazone) researchgate.net
D-Glucose, D-Mannose, D-FructoseD-Glucose and D-Mannose are C-2 epimers. mgcub.ac.inD-arabino-hexos-2-ulose bis(phenylhydrazone) (Glucosazone) ontosight.ai
D-Ribose, D-Arabinose, D-RibuloseD-Ribose and D-Arabinose are C-2 epimers.D-erythro-pentos-2-ulose bis(phenylhydrazone) researchgate.net
D-Gulose, D-IdoseC-2 epimers. nptel.ac.inD-xylo-hexos-2-ulose bis(phenylhydrazone) nptel.ac.in

Q & A

Q. What are the established synthetic pathways for D-lyxose phenylosazone, and how are they optimized for purity and yield?

this compound is synthesized from D-lyxose via reaction with phenylhydrazine. Key synthetic routes for D-lyxose include:

  • Oxidation of calcium D-galactonate (Clark, 1917; Fletcher et al., 1950).
  • Gamma-irradiation of lactose (Adachi, 1962) . Characterization involves assessing mutarotation ([α]D²⁰ +5.5° → -14.0°), melting point (106–107°C), and solubility profiles. Purity is confirmed via derivatization (e.g., 2,4-dinitrophenylhydrazone formation) and chromatographic methods (GC-MS) .

Q. How can phenylosazone formation resolve structural ambiguities in sugar chemistry, and what are its limitations?

Phenylosazones are used to differentiate sugars with identical osazone products (e.g., D-lyxose and D-allose yield the same phenylosazone). Limitations include:

  • Inability to distinguish epimers at C-1 and C-2 (e.g., D-glucose vs. D-mannose).
  • Structural elucidation requires complementary techniques (e.g., NMR or X-ray crystallography) .

Advanced Research Questions

Q. How do kinetic parameters (Km, Kcat) of D-lyxose isomerases (d-LIs) inform substrate specificity for D-lyxose derivatives?

Recombinant d-LIs from thermophilic microbes (e.g., Bacillus velezensis) exhibit higher catalytic efficiency (Kcat/Km = 5.61 L/(mmol·s⁻¹)) for D-lyxose compared to L-ribose (0.62 L/(mmol·s⁻¹)) . Substrate specificity correlates with hydroxyl group orientation:

  • C-2 and C-3 (left orientation) and C-4 (right) in D-lyxose enhance enzyme affinity.
  • Comparative studies show d-LIs from Dictyoglomus turgidum have 79–100% sequence identity to known isoforms, with pH optima (7.0–7.5) and thermal stability (70–75°C) critical for industrial applications .

Q. What experimental designs address contradictions in enzyme activity data across d-LI studies?

Discrepancies in Kcat/Km ratios (e.g., Cohnella laevoribosii vs. Bacillus velezensis) arise from:

  • Heterologous expression systems (e.g., E. coli codon bias affecting folding).
  • Metal cofactor requirements (Co²⁺ vs. Mn²⁺) . Mitigation strategies include:
  • Standardized assay conditions (pH 7.0–7.5, 70°C).
  • Phylogenetic alignment to identify conserved catalytic residues (e.g., His101, Glu164) .

Q. How can metagenomic approaches isolate novel d-LIs with biotechnological potential?

Metagenomic sequencing of extreme environments (e.g., Jifei Hot Spring, 70°C) identified eight d-LI genes. Functional screening involves:

  • High-throughput sequencing and BLAST annotation.
  • Heterologous expression in E. coli (e.g., pET-28a vector) and affinity chromatography (Ni²⁺-NTA) for purification . Enzymes like JF-LI4 show broad substrate specificity (activity on L-ribose, D-mannose) and thermal stability (>75°C), enabling rare sugar production .

Methodological Guidance

Q. What protocols ensure reproducibility in d-LI kinetic studies?

  • Purification : Use His-tag affinity chromatography and SDS-PAGE to confirm >95% purity .
  • Assay Conditions : 50 mM Tris-HCl (pH 7.5), 75°C, 1 mM Co²⁺, and 10 mM substrate .
  • Data Validation : Triplicate measurements with error margins <5% .

Q. How can structural analysis resolve ambiguous osazone data?

  • Combine osazone formation with GC-MS for monosaccharide profiling (e.g., methylated derivatives like 2,3,4-Me₃-Lyx) .
  • X-ray crystallography of d-LI-substrate complexes identifies binding pocket interactions (e.g., hydrogen bonding with Thr93) .

Data Contradiction Analysis

Q. Why do some studies report higher d-LI activity for L-ribose than D-lyxose?

Variations arise from:

  • Enzyme source: Thermostable d-LIs (e.g., JF-LI4) favor L-ribose (Kcat/Km = 0.61 vs. 5.61 for D-lyxose) due to flexible active sites .
  • Substrate concentration: Low D-lyxose availability in vitro may skew assays toward alternative substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.